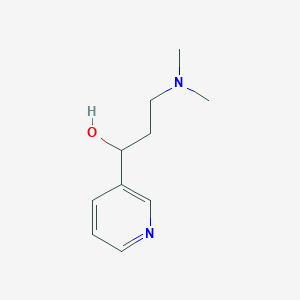

3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol

Descripción

3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-ol is a tertiary amine derivative featuring a pyridine ring substituted at the 3-position with a propanol chain bearing a dimethylamino group. This compound has been identified as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of tyrosine kinase inhibitors such as Imatinib . Its structure combines hydrophilic (pyridine, hydroxyl) and lipophilic (dimethylamino) moieties, making it a versatile scaffold for medicinal chemistry applications.

Propiedades

IUPAC Name |

3-(dimethylamino)-1-pyridin-3-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10,13H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSTXKLBMAVOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with dimethylamine and a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various alcohols or amines.

Aplicaciones Científicas De Investigación

3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can act as a ligand in biochemical assays and studies.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the pyridinyl group can participate in π-π stacking and coordination with metal ions. These interactions enable the compound to modulate biological activities and chemical reactions.

Comparación Con Compuestos Similares

3-(Pyridin-3-yl)propan-1-ol Derivatives

- 3-(Pyridin-3-yl)propan-1-ol (Base Structure): Lacks the dimethylamino group but shares the pyridin-3-yl-propanol backbone. Esters of this compound, such as those conjugated with 3,5-di-tert-butyl-4-hydroxybenzoic acid, exhibit cellular protective and neurotrophic activities .

- 3-(6-Chloropyridin-3-yl)propan-1-ol: Features a chlorine substituent on the pyridine ring.

Amino-Substituted Pyridine Derivatives

- 3-(2-Aminopyridin-3-yl)propan-1-ol: Incorporates an amino group at the pyridine 2-position. The presence of an amine enhances hydrogen-bonding capacity, which could improve target binding in drug design .

- 4-(Pyridin-3-yl)pyrimidin-2-amine (Imatinib Precursor): Synthesized from this compound derivatives via condensation reactions. This compound is a direct intermediate in Imatinib production, highlighting the parent compound’s role in oncology drug synthesis .

Analogues with Heterocyclic or Aromatic Substitutions

Thiophene and Indole Derivatives

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Replaces pyridine with a thiophene ring. This substitution alters electronic properties and may influence metabolic stability .

- 3-{3-[(Dimethylamino)methyl]-1H-indol-7-yl}propan-1-ol: Integrates an indole ring, increasing molecular complexity (MW: 232.32 g/mol).

Fluorophenyl Derivatives

- 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol: Substitutes pyridine with a fluorophenyl group (MW: 197.25 g/mol). Fluorine’s electronegativity enhances binding affinity in receptor-targeted therapies .

Tertiary Amine Analogues

- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Features a diethylamino group and branched alkyl chain (MW: 159.27 g/mol). Its higher hydrophobicity (density: 0.875 g/cm³) compared to the parent compound may affect solubility and formulation stability .

- 3,3'-Iminobis(propan-1-ol) (Dipropanolamine): Contains two propanol chains linked by an imino group. This compound is utilized in surfactants and corrosion inhibitors, diverging from pharmaceutical applications .

Comparative Analysis Table

Actividad Biológica

3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyridine derivatives with dimethylamine and appropriate alkylating agents. The structural formula is represented as follows:

Where:

- C1: Dimethylamino group

- C2: Propanol backbone

- C3: Pyridine ring

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted its efficacy against various Gram-positive bacteria, showing activity comparable to established antibiotics like linezolid. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation, which is critical in treating chronic infections.

Table 1: Antimicrobial Activity of Selected Compounds

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3-DMAP | 0.5 | Bacteriostatic |

| Linezolid | 0.5 | Bacteriostatic |

| Compound 21d | 0.25 | Biofilm Inhibition |

Anti-Tuberculosis Activity

The compound has shown promise as an anti-tuberculosis agent. In vitro studies demonstrated that it inhibits the growth of Mycobacterium tuberculosis effectively. The SAR studies indicated that modifications to the pyridine ring significantly influence the potency of these compounds against M.tb.

Table 2: Anti-Tuberculosis Activity

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3-DMAP | 0.40 | Inhibitor of M.tb |

| Compound A | 0.06 | Strong Inhibitor |

| Compound B | 0.98 | Moderate Inhibitor |

Case Study 1: Structure-Activity Relationship Analysis

A comprehensive SAR study was conducted on a series of pyridine derivatives, including this compound. The results indicated that electron-donating groups on the pyridine ring enhanced antibacterial activity, while electron-withdrawing groups diminished it. This finding is crucial for the design of more potent analogs.

Case Study 2: Biofilm Formation Inhibition

In a study focused on biofilm-forming bacteria, compound 21d derived from the parent structure showed significant inhibition of biofilm formation at concentrations much lower than its MIC. This characteristic makes it a valuable candidate for treating persistent infections where biofilms are a major challenge.

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol for experimental design?

- Key Properties :

- Molecular Weight : ~179.26 g/mol (similar to structurally related compounds, e.g., CAS 5554-64-3) .

- Boiling Point : Estimated ~284°C (analogous to 3-dimethylamino-1-phenyl-propan-1-ol) .

- Density : ~1.01 g/cm³ (based on structural analogs) .

- Solubility : Likely polar aprotic solvent compatibility (e.g., DMSO, ethanol) inferred from synthesis methods .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation :

- PPE : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .

- First Aid : Immediate flushing with water for eye/skin contact (≥15 minutes) and artificial respiration for inhalation exposure .

- Storage : Store in sealed containers away from strong oxidizers at room temperature .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for higher yield and purity?

- Synthesis Strategies :

- Catalytic Methods : Explore asymmetric catalysis (e.g., Sharpless epoxidation analogs) for stereochemical control .

- Solvent Optimization : Use DMSO with potassium carbonate for nucleophilic substitution, as demonstrated in related pyrrole syntheses .

- Purification : Employ recrystallization (2-propanol) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers resolve contradictions in toxicity data for risk assessment?

- Data Gaps : While acute oral toxicity (Category 4, H302) and eye irritation (H319) are reported , limited ecotoxicological data exist.

- Strategies :

- In Silico Modeling : Use QSAR tools to predict ecotoxicity.

- In Vitro Testing : Conduct Ames tests for mutagenicity and cell viability assays (e.g., MTT) .

Q. What advanced analytical techniques are recommended for characterizing this compound?

- Characterization Workflow :

- Structural Elucidation : High-resolution NMR (¹H/¹³C) and FT-IR for functional group confirmation.

- Purity Analysis : LC-MS with electrospray ionization (ESI) for trace impurity detection .

Methodological Challenges

Q. How can the compound’s reactivity with strong oxidizers be experimentally determined?

- Experimental Design :

- Compatibility Testing : Mix with common oxidizers (e.g., KMnO₄, H₂O₂) under controlled conditions and monitor exothermicity via calorimetry.

- Hazard Identification : Track gas evolution (e.g., CO₂) using gas chromatography-mass spectrometry (GC-MS) .

Q. What pharmacological applications are plausible based on structural analogs?

- Potential Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.